N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride
Overview
Description
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride, otherwise known as CP-4PM, is a novel synthetic compound with a range of potential applications in scientific research. CP-4PM is a derivative of benzamide, a class of compounds which are known for their strong binding affinity towards a variety of proteins, and has been found to be particularly effective in the study of G-protein coupled receptors (GPCRs).
Scientific Research Applications
Anti-acetylcholinesterase Activity
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride derivatives have been studied for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide enhances this activity. The nitrogen atom's basic quality in piperidine plays a crucial role in activity enhancement. For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride is a potent inhibitor of AChE, showing potential as an antidementia agent (Sugimoto et al., 1990).
Serotonin 4 Receptor Agonists
Some derivatives are selective serotonin 4 receptor agonists, influencing gastrointestinal motility. They have potential as novel prokinetic agents with reduced side effects. For instance, 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide has shown to enhance gastric emptying and defecation in mice (Sonda et al., 2004).
Antibacterial Activity
Benzamide derivatives have been synthesized and their metal complexes evaluated for antibacterial activity. For example, copper complexes of these compounds exhibited better activities against various bacteria compared to free ligands and standard antibiotics like ampicillin and streptomycin (Khatiwora et al., 2013).
Potential Antipsychotic Agents
Certain benzamide derivatives are studied as potential antipsychotic agents. They are evaluated for their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors and their ability to antagonize certain responses in mice. Some derivatives exhibited potent in vivo activities comparable to existing antipsychotic drugs (Norman et al., 1996).
ALK Inhibitors in Cancer Treatment
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride derivatives have been evaluated as anaplastic lymphoma kinase (ALK) inhibitors, potentially applicable in cancer treatment. They are assessed for their pharmacokinetics and enzymatic hydrolysis in plasma (Teffera et al., 2013).
properties
IUPAC Name |
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-16(18-14-5-6-14)13-3-7-15(8-4-13)20-11-12-2-1-9-17-10-12;/h3-4,7-8,12,14,17H,1-2,5-6,9-11H2,(H,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFPGJGRJCKIHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC=C(C=C2)C(=O)NC3CC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-4-(piperidin-3-ylmethoxy)benzamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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